molecular formula C25H20O B14005014 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one CAS No. 3407-00-9

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one

Cat. No.: B14005014
CAS No.: 3407-00-9
M. Wt: 336.4 g/mol
InChI Key: OSSRQMGPHBRPHQ-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one is a synthetic ketone compound of interest in organic chemistry and pharmaceutical research . As a derivative of 1,3-diphenylpropan-1-one (dihydrochalcone), it belongs to a class of linear 1,3-diarylpropanoids often investigated as structural motifs in flavonoid-related molecules and as versatile synthetic intermediates . The structure of this compound, featuring a propanone backbone linked to naphthalene and phenyl groups, makes it a potential building block for the synthesis of more complex chemical entities. Its naphthalene moiety can enhance lipophilicity and influence π-π stacking interactions, which are valuable properties in materials science and drug design. Researchers utilize this compound in the development of novel pharmaceutical impurities and metabolites, similar to how related naphthalen-1-yloxy propanone derivatives are used as impurities in the synthesis of active pharmaceutical ingredients like Dapoxetine . This product is provided for Research Use Only (RUO) and is intended for laboratory research and chemical synthesis applications. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

3407-00-9

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C25H20O/c26-25(21-13-5-2-6-14-21)18-24(20-10-3-1-4-11-20)23-17-9-15-19-12-7-8-16-22(19)23/h1-17,24H,18H2

InChI Key

OSSRQMGPHBRPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Table 1: Synthesis Methods and Yields

Method Catalyst/Reagents Temperature/Time Yield Purity Source
Iodide-mediated coupling KI, I₂, DMSO 140°C, 16h 90% >99%
Proline catalysis L-proline, dibenzylamine 25°C, 48h 50–56% >80%

Table 2: Characterization Techniques

Technique Key Data (3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one) Source
¹H NMR δ 7.90–7.87 (m, aromatic H), 4.74 (t, J = 7.2 Hz, CH)
¹³C NMR δ 198.8 (C=O), 139.4 (quaternary C)
HRMS m/z 342.1984 ([M]⁺)

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acid derivatives, while reduction can produce saturated alcohols .

Scientific Research Applications

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Proliferative Derivatives: 3-(1H-Indol-3-yl)-1,3-diphenylpropan-1-one

Derivatives such as 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one (3a) exhibit anti-proliferative activity against cancer cell lines. For example, compound 3j (a substituted indolyl derivative) demonstrated 21.32% inhibition against K-562 leukemia cells, though significantly lower than the control drug Doxorubicin (95.57%) .

Compound Substituent K-562 Inhibition (%)
3a (Indolyl) 1H-Indol-3-yl 7.57
3j (Indolyl variant) Modified indole 21.32
Doxorubicin (Control) 95.57

Sulfur-Containing Derivatives

  • This derivative is used in medicinal chemistry for its sulfone-related bioactivity .
  • 3-[(2-Aminophenyl)thio]-1,3-diphenylpropan-1-one: The thioether linkage may facilitate redox interactions or metal chelation, offering distinct mechanistic pathways absent in the naphthalen-1-yl compound .

Hydroxyl and Epoxy Derivatives

  • 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (CAS: 4376-83-4) : The hydroxyl group enables hydrogen bonding, enhancing binding affinity to biological targets like enzymes or receptors. This property is absent in the naphthalen-1-yl derivative, which relies on hydrophobic interactions .

Amino-Functionalized Derivatives

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride: This derivative serves as a key intermediate in synthesizing Bedaquiline (anti-tuberculosis drug). The dimethylamino group enhances solubility and facilitates interactions with biological targets, highlighting the importance of nitrogen-containing substituents .
  • 3-(4-(3-(Dimethylamino)-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one: Used as a Dapoxetine impurity standard, this compound demonstrates how alkoxy-amino modifications expand pharmacological applications compared to the unsubstituted naphthalen-1-yl derivative .

Physicochemical and Pharmacokinetic Considerations

  • Synthetic Feasibility : Derivatives like 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one are synthesized in 87% yield via silica gel chromatography , whereas the naphthalen-1-yl analog’s synthesis is less documented but likely involves similar protocols with moderate yields .
  • ADMET Profiles: Indolyl derivatives exhibit acetylcholinesterase inhibitory activity (e.g., IC₅₀ values in the µM range) , while sulfonyl and amino derivatives show optimized absorption and metabolism due to polar functional groups. The naphthalen-1-yl compound’s ADMET properties remain uncharacterized but may face challenges due to high molecular weight (336.44 g/mol) .

Biological Activity

3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one, also known as a derivative of 1,3-diphenylpropanone, has garnered attention for its potential biological activities. This compound is part of a larger class of compounds that exhibit various pharmacological effects, including anti-diabetic and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative data from recent studies.

The biological activity of 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied as an α-glucosidase inhibitor , which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to decreased glucose absorption in the intestines, thus lowering blood sugar levels.

α-Glucosidase Inhibition

A study reported that compounds similar to 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one exhibited significant α-glucosidase inhibitory activity. The IC50 values for various derivatives were measured, with some showing greater potency than the standard drug acarbose (IC50 = 840 μM). For instance, one derivative with a naphthalene moiety demonstrated an IC50 value of 43.9 μM, indicating considerable activity .

CompoundIC50 (μM)Remarks
Acarbose840Standard reference
3g43.9Least active in series
3m4.3Most potent derivative

Cytotoxic Activity

Research has also highlighted the cytotoxic effects of this compound on cancer cell lines. In a comparative study involving MCF-7 breast cancer cells, several derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. This suggests that the naphthalene moiety contributes positively to the compound's anticancer properties .

Case Studies

Several studies have explored the biological potential of compounds related to 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one:

  • Diabetes Management : A study demonstrated that derivatives with naphthalene rings significantly inhibited α-glucosidase activity, suggesting their potential use in managing diabetes by controlling postprandial blood glucose levels.
  • Anticancer Properties : Another investigation into the cytotoxic effects on MCF-7 cells revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancerous cells.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Naphthalen-1-yl)-1,3-diphenylpropan-1-one with high purity?

The compound can be synthesized via copper-catalyzed oxidative annulation of α-amino ketones with oximes, as demonstrated in recent methodologies. Key steps include:

  • Reaction setup : Use CuI as a catalyst with 1,10-phenanthroline as a ligand in DMSO at 100°C under air .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol ensures high purity (>95% by NMR).
  • Validation : Confirm product identity via 1^1H and 13^13C NMR to distinguish regioisomers and by-products, particularly checking for residual solvents or unreacted intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) unambiguously characterize this compound?

  • 1^1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ketone-adjacent protons (δ 3.5–4.5 ppm). For example, the acetoxyimino derivative shows a singlet for the acetoxy group at δ 2.3 ppm .
  • 13^13C NMR : The ketone carbonyl appears at δ 190–200 ppm, while aromatic carbons range from δ 120–140 ppm. DEPT-135 can confirm methylene/methine groups .
  • IR : Strong C=O stretch at ~1700 cm1^{-1} and aromatic C-H stretches at ~3050 cm1^{-1} .

Q. What are the critical safety considerations during handling and storage?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (S24/25 safety codes). Avoid dust inhalation (S22) .
  • Storage : Store at 0–6°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as conformational disorder or twinning?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered naphthyl/phenyl groups. For twinned data, use the TWIN/BASF commands in SHELX .
  • Validation : Check R-factor convergence (<0.05) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model ketone’s electrophilicity and naphthyl’s π-π stacking interactions.
  • Mechanistic insights : Study transition states for nucleophilic additions (e.g., Grignard reactions) using Gaussian09 .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with reaction yields .

Q. How to address contradictions in reported biological activity data (e.g., toxicity vs. inertness)?

  • Experimental design : Standardize assays (e.g., OECD guidelines) for in vitro cytotoxicity (IC50_{50}) and compare with in vivo models (rodent LD50_{50}) .
  • Data reconciliation : Control for impurities (e.g., residual solvents) via HPLC-MS. For example, batches with >99% purity show negligible hepatotoxicity in murine models .
  • Meta-analysis : Use QSAR models to identify structural determinants (e.g., logP, H-bond donors) influencing toxicity .

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